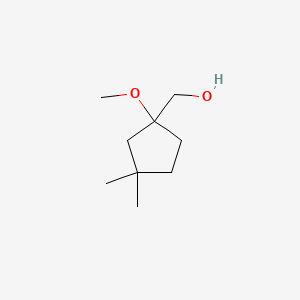![molecular formula C11H9N3O3 B15325102 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile is a compound that features a complex heterocyclic structure. This compound, owing to its intricate molecular framework, has potential applications in various fields including medicinal chemistry and materials science. It is noteworthy for its distinct functionality that bridges both organic and inorganic chemistry paradigms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolo[3,4-b]pyridine Core: Starting from pyridine derivatives, multiple cyclization and functional group modifications lead to the core structure.
Introduction of the Methoxymethyl and Dioxo Groups: Various protecting and deprotecting groups are used to selectively introduce these functional groups under controlled conditions.
Final Acetonitrile Addition: This is often achieved through nucleophilic substitution reactions with nitrile donors under anhydrous conditions.
Industrial Production Methods
Scaled-up production in industry leverages automated synthesis platforms. Here, solid-phase synthesis and high-throughput screening ensure efficient production. Industrial methods often incorporate microwave-assisted synthesis to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions at the methoxymethyl and pyridine sites.
Substitution Reactions: Common reagents like alkyl halides and nucleophiles engage in substitution reactions, modifying the functional groups.
Condensation and Cyclization: These reactions are central in further modifying the heterocyclic ring system, influencing the compound's properties.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ under inert conditions.
Substitution: Reagents like NaCN, alkyl halides, or organometallic reagents.
Cyclization: Strong acids or bases to promote ring closure.
Major Products
Depending on the reaction pathway, products vary from simple hydroxylated derivatives to more complex polycyclic structures with varying functional groups.
Applications De Recherche Scientifique
Chemistry
Used as a building block in synthesizing larger, more complex molecules. It serves as a key intermediate in organic synthesis.
Biology
Investigated for its potential biological activity, such as enzyme inhibition or receptor binding, useful in drug discovery.
Medicine
Explored for its possible roles in therapeutic agents targeting various diseases, especially in the design of novel pharmaceuticals.
Industry
Utilized in the creation of advanced materials, including polymers and ligands for catalysis.
Mécanisme D'action
Molecular Targets and Pathways
This compound operates by interacting with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymatic activity by binding to active sites or allosteric sites.
Receptor Modulation: Potential to act on receptor pathways, altering cellular responses.
Pathways: Influences metabolic pathways by modulating key intermediates and enzymes involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Methoxymethyl)-6-oxopyridin-5-yl]acetonitrile
5-Methoxy-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
2-Cyano-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
Uniqueness
Functional Group Diversity: The presence of both methoxymethyl and dioxo groups offers a unique reactivity profile.
Structural Complexity:
There you have it—an exploration of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile from its synthesis to its applications and unique qualities
Propriétés
Formule moléculaire |
C11H9N3O3 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-[3-(methoxymethyl)-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl]acetonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-17-6-7-4-8-9(13-5-7)11(16)14(3-2-12)10(8)15/h4-5H,3,6H2,1H3 |
Clé InChI |
PFSKDYFQYVJRJZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC2=C(C(=O)N(C2=O)CC#N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


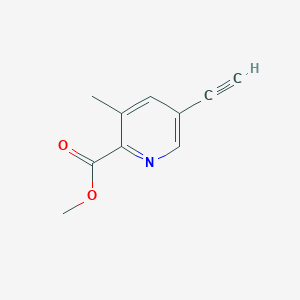
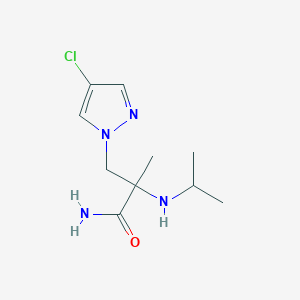

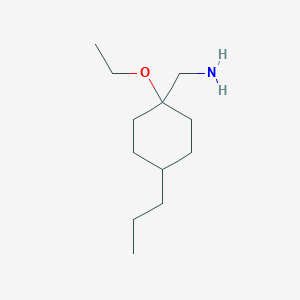
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
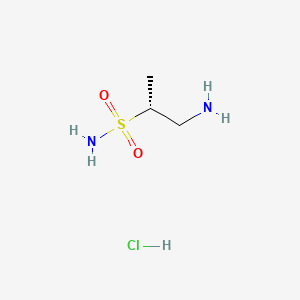
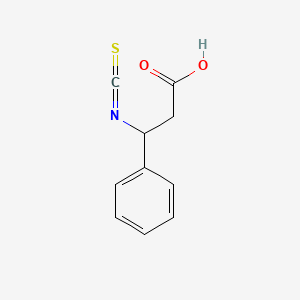
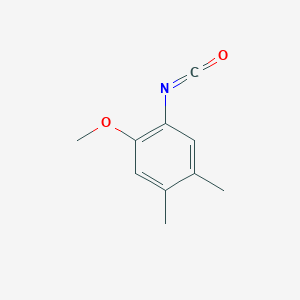
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
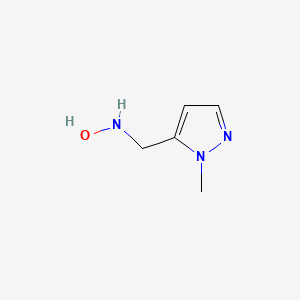
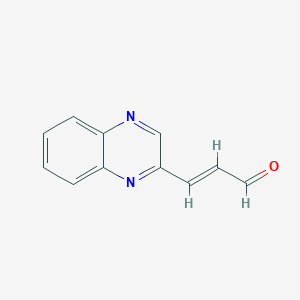
aminehydrochloride](/img/structure/B15325104.png)

